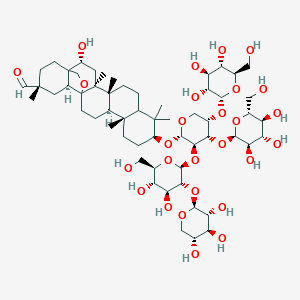

Ardipusilloside II

Description

Properties

CAS No. |

153127-35-6 |

|---|---|

Molecular Formula |

C58H94O27 |

Molecular Weight |

1223.3 g/mol |

IUPAC Name |

(2R,4S,5R,10S,13R,14R,18S,20R)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

InChI |

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-47-41(72)34(65)24(63)20-75-47)44(83-49-43(74)39(70)36(67)26(18-60)79-49)28(21-76-50)81-48-42(73)38(69)35(66)25(17-59)78-48/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3/t24-,25-,26-,27-,28+,29?,30-,31+,32-,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49-,50+,51+,53-,54+,55-,56+,57?,58?/m1/s1 |

InChI Key |

OPEWQJDJWKXIPC-OSHGGGOQSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(CO8)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C |

Isomeric SMILES |

C[C@]1(CCC23COC4([C@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C(C6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)C)C=O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(CO8)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C |

Synonyms |

3-O-(xylopyranosyl-1-2-glucopyranosyl-1-4)(glucopyranosyl-1-2-glucopyranosyl-1-2)-rhamnopyranosylcyclamiretin A ardipusilloside II |

Origin of Product |

United States |

Isolation, Purification, and Structural Characterization of Ardipusilloside Ii

Extraction Methodologies from Botanical Materials

The initial step in isolating Ardipusilloside II involves its extraction from the plant material, specifically the whole plant or roots of Ardisia pusilla. researchgate.netresearchgate.net The general procedure for extracting saponins (B1172615) from Ardisia species begins with the air-drying and powdering of the plant material to increase the surface area for solvent penetration.

This powdered material is typically extracted exhaustively with a polar solvent, such as 95% ethanol (B145695) (EtOH) or methanol (B129727) (MeOH), often under reflux to enhance extraction efficiency. cjnmcpu.com Following extraction, the crude ethanol extract is concentrated under vacuum to yield a residue. This residue is then suspended in water and subjected to liquid-liquid partitioning with a series of solvents of increasing polarity. A common sequence includes partitioning against petroleum ether (to remove non-polar constituents like fats and waxes), followed by ethyl acetate (B1210297) (EtOAc), and finally n-butanol (n-BuOH). cjnmcpu.com Triterpenoid (B12794562) saponins like this compound are typically enriched in the n-butanol fraction due to their glycosidic nature, which imparts significant polarity.

Advanced Chromatographic Purification Techniques

The n-butanol fraction, while enriched with saponins, is still a complex mixture of structurally related compounds. Therefore, advanced chromatographic techniques are essential to isolate this compound in a pure form.

Initial purification or fractionation of the n-butanol extract is often achieved using Solid-Phase Extraction (SPE) or column chromatography over a normal-phase silica (B1680970) gel or a reversed-phase adsorbent like Diaion HP-20. In silica gel chromatography, a gradient elution system, for example, a mixture of chloroform, methanol, and water, is used to separate the compounds based on their polarity. For reversed-phase SPE, a stepwise gradient of decreasingly polar solvent mixtures (e.g., methanol-water) is used for elution. nih.gov

Fractions obtained from initial column chromatography require further refinement using Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC). uu.se MPLC, often using reversed-phase C18 columns, serves as an intermediate purification step, capable of handling larger sample loads than HPLC and separating the mixture into simpler fractions. uu.seteledynelabs.comcabidigitallibrary.org

The final step to achieve high purity is preparative HPLC, almost invariably performed on reversed-phase (RP-C18) columns. uu.se This high-resolution technique uses a fine-particle stationary phase and high pressure to achieve excellent separation of closely related saponins. A gradient elution system, typically involving acetonitrile (B52724) and water, is employed to resolve individual compounds, yielding pure this compound.

Comprehensive Spectroscopic and Spectrometric Elucidation of Chemical Structure

Once purified, the molecular structure of this compound was determined using a combination of powerful spectroscopic and spectrometric techniques. The structure was identified as 3-O-[β-D-xylopyranosyl-(1-->2)-β-D-glucopyranosyl-(1-->4)] [β-D-glucopyranosyl-(1-->2)-β-D-glucopyranosyl-(1-->2)]-alpha-L- rhamnopyranosyl cyclamiretin A. nih.gov

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of complex natural products like this compound.

1D NMR: The ¹H NMR spectrum provides information on the types and connectivity of protons, including characteristic signals for the anomeric protons of the sugar units and the methyl groups of the triterpenoid aglycone. nih.gov The ¹³C NMR spectrum reveals the total number of carbon atoms in the molecule, distinguishing between those of the aglycone and the sugar moieties. nih.gov

2D NMR: A suite of 2D NMR experiments is required to piece together the molecular puzzle. nih.govnih.gov

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings within individual sugar units and the aglycone framework.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the assignment of carbon signals based on proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the different structural fragments. It reveals long-range (2-3 bond) correlations between protons and carbons, establishing the linkages between the sugar units and identifying the specific site of glycosylation on the aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides through-space correlations between protons, which is essential for determining the stereochemistry, such as the relative configuration of the glycosidic linkages (α or β). nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision. This allows for the unambiguous calculation of its molecular formula. cjnmcpu.com Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are typically used. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the structure, showing the sequential loss of sugar units from the aglycone. nih.gov

Complementary Spectroscopic Data Analysis

The structural elucidation of this compound, a triterpenoid saponin (B1150181) first isolated from the plant Ardisia pusilla A.DC., was accomplished through a combination of spectroscopic techniques and chemical analysis. oup.com Following the primary analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, complementary methods including mass spectrometry, infrared (IR) spectroscopy, and ultraviolet (UV) spectroscopy provided confirmatory data essential for the complete characterization of the molecule.

Initial isolation of Ardipusilloside I and II was reported from the n-butanol extract of the whole Ardisia pusilla plant. oup.com The structural determination of such complex natural products relies heavily on a suite of spectroscopic methods. researchgate.net For saponins like the ardipusillosides, techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are critical for determining the molecular weight and elemental composition. researchgate.net

Infrared (IR) spectroscopy is employed to identify the presence of key functional groups within the molecule. The IR spectrum provides valuable information by showing absorption bands characteristic of specific bond vibrations. For a complex glycoside like this compound, characteristic absorptions would be expected for hydroxyl (-OH) groups, ether linkages (C-O-C) within the sugar moieties and the aglycone backbone, and carbonyl (C=O) groups if present in the aglycone structure. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect chromophores, which are parts of the molecule that absorb UV or visible light. In triterpenoid saponins, UV absorption can indicate the presence of conjugated double bonds or other unsaturated systems within the aglycone structure. The position and intensity of the absorption maxima (λmax) provide evidence for the nature of the chromophore.

While detailed data tables for this compound from its original characterization are not widely available in current public databases, the analysis would have followed standard procedures for natural product chemistry. The data obtained from these complementary spectroscopic techniques, in conjunction with extensive 1D and 2D NMR experiments, would have been pieced together to confirm the final structure of this compound.

Based on a thorough review of available scientific literature, there is a significant lack of specific research data for the compound This compound . The vast majority of pharmacological and biological activity profiling has been conducted on related compounds, primarily Ardipusilloside I and to a lesser extent, Ardipusilloside III .

Consequently, it is not possible to generate a scientifically accurate article that focuses solely on this compound while adhering to the detailed outline provided. The available data for related ardipusillosides, however, does cover the requested topics of anti-proliferative effects and the mechanisms of apoptosis.

For instance, extensive research on Ardipusilloside I has demonstrated its anti-proliferative effects and its ability to induce apoptosis through various mechanisms, including the regulation of Bcl-2 family proteins, activation of caspases, and involvement of the FasL/Fas signaling pathway. Similarly, studies on Ardipusilloside III have shown its capacity to suppress proliferation and induce apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways.

To provide an article that is both thorough and scientifically accurate, it would be necessary to shift the focus to these well-researched related compounds.

Insufficient Data Available for Pharmacological Profiling of this compound

Following a comprehensive search of scientific literature, it has been determined that there is insufficient publicly available research data to generate a detailed article on the pharmacological and biological activities of this compound as specified by the requested outline.

While the compound this compound has been isolated from the plant Ardisia pusilla, detailed studies into its specific mechanisms of action in cancer biology are not extensively documented in accessible scientific journals and databases. scribd.comdevice.report The majority of the available research on saponins from this plant focuses on the related compound, Ardipusilloside I.

One source notes this compound as having general antineoplastic activity against Sarcoma 180 (S180), Ehrlich solid carcinoma (ESC), and B16 melanoma cell lines, and suggests it may act as an immunoenhancer. device.report However, this information lacks the specific, mechanistic details required to elaborate on the requested topics.

Specifically, no detailed research findings could be located for this compound concerning the following areas:

Modulation of Cell Cycle Progression: No studies were found that investigated its effect on cell cycle phases, such as G1 phase arrest.

Inhibition of Cancer Cell Invasion and Metastasis: Data on the impact of this compound on the invasive and metastatic potential of cancer cells is not available.

Impact on Epithelial-to-Mesenchymal Transition (EMT): The role of this compound in modulating the EMT process has not been described in the reviewed literature.

Anti-angiogenic Potentials: There is no information regarding its interaction with Vascular Endothelial Growth Factor Receptor (VEGFR) or its potential to inhibit angiogenesis.

Role of Autophagy: The involvement of autophagy in cellular responses to this compound treatment has not been documented.

Specificity of Action: A comparative analysis of the cytotoxic effects of this compound on malignant cells versus primary cultured normal cells is not available.

In Vivo Studies in Non-Human Organisms: While general antineoplastic activity is mentioned, detailed in vivo studies describing tumor growth inhibition or other relevant outcomes in animal models are not available in the public domain.

Due to the lack of specific data for this compound across all sections of the requested outline, it is not possible to construct the thorough and scientifically accurate article as instructed. Further research and publication of primary studies are required to elucidate the pharmacological profile of this particular compound.

Structure Activity Relationship Sar of Ardipusillosides

Correlating Aglycone Structure with Biological Efficacy

The aglycone, or the non-sugar backbone of the saponin (B1150181), forms the foundational structure upon which biological activity is built. In the Ardipusilloside family, the nature of this aglycone is a critical determinant of their cytotoxic effects. researchgate.net

Studies have indicated that the structure of the aglycone, particularly the presence of certain functional groups, plays a pivotal role in the cytotoxic activity against tumor cells. For instance, the presence of an aldehyde group at the C-30 position of the aglycone has been identified as a significant contributor to this activity. researchgate.net The reactivity of this aldehyde group likely facilitates interactions with biological macromolecules, contributing to the compound's mechanism of action.

The structural diversity of the aglycone within the broader triterpenoid (B12794562) saponin class is vast, with variations in oxidation or reduction at multiple carbon positions (C-12, C-13, C-15, C-16, C-17, C-28, and C-30) leading to a wide array of sapogenin structures. researchgate.net This diversity underscores the importance of the aglycone's three-dimensional shape and electronic properties in dictating the compound's biological profile.

Influence of Glycosidic Chain Characteristics on Activity

While the aglycone provides the basic framework, the glycosidic (sugar) chains attached to it are far from passive appendages. Their characteristics, including the number and type of sugar units, the linkages between them, and their stereochemistry, are crucial in modulating the biological activity of Ardipusillosides. researchgate.netmdpi.com

Role of Specific Sugar Residues and Their Stereochemistry

The identity of the individual sugar units within the glycosidic chain is another layer of structural refinement that influences biological activity. Common sugar residues found in Ardipusillosides and related saponins (B1172615) include D-glucose, L-rhamnose, L-arabinose, and D-xylose. researchgate.net

The stereochemistry of these sugar residues—their three-dimensional arrangement—is of paramount importance. For example, the distinction between D- and L- forms of a sugar can dramatically alter the biological activity of the entire saponin molecule. mdpi.com This is because the precise spatial orientation of hydroxyl groups and other substituents on the sugar rings dictates how the saponin interacts with its biological targets.

The following table illustrates the common sugar moieties found in Ardipusillosides and their typical stereochemical configurations:

| Sugar Residue | Typical Stereochemistry |

| Glucose | β-D-glucopyranosyl |

| Rhamnose | α-L-rhamnopyranosyl |

| Arabinose | α-L-arabinopyranosyl |

| Xylose | β-D-xylopyranosyl |

Significance of Unique Structural Features within the Ardipusilloside Family (e.g., Glycosylated Glycerol (B35011) Residues)

A particularly noteworthy and rare structural feature found within the Ardipusilloside family is the presence of a glycosylated glycerol residue. researchgate.netnih.gov This unique modification, where a glycerol molecule is attached to the aglycone and is itself glycosylated, has been observed in compounds such as Ardipusilloside IV. researchgate.netnih.gov

The presence of this additional glycosylated glycerol moiety has been shown to greatly increase the cytotoxic activity of the saponin against certain tumor cells. researchgate.net This suggests that this unusual structural element enhances the compound's ability to interact with and disrupt cancer cell membranes or other cellular targets. This feature is exceptionally rare among triterpenoid glycosides and has, to date, been found almost exclusively in the genus Ardisia. researchgate.net

The following table summarizes the key structural features of Ardipusillosides and their impact on biological activity:

| Structural Feature | Influence on Biological Activity | Reference |

| Aglycone | ||

| Aldehyde group at C-30 | Important for cytotoxic activity against tumor cells. | researchgate.net |

| Glycosidic Chain | ||

| Number of sugar moieties | Fewer sugar chains can sometimes enhance pharmacological effects. | nih.gov |

| Linkage type (α or β) | Determines the overall shape and flexibility of the sugar chain, affecting interaction with biological targets. | khanacademy.orgnih.gov |

| Specific sugar residues | The type of sugar (e.g., glucose, rhamnose) influences activity. | researchgate.net |

| Stereochemistry of sugars | The 3D arrangement of atoms in the sugar is critical for biological interaction. | mdpi.com |

| Unique Features | ||

| Glycosylated glycerol residue | Greatly increases cytotoxic activity. | researchgate.net |

Chemical Synthesis and Derivatization of Ardipusilloside Ii and Its Analogs

Strategies for Chemical Synthesis of Triterpenoid (B12794562) Saponin (B1150181) Scaffolds

The total synthesis of triterpenoid saponins (B1172615) is a formidable task due to their structural complexity, which includes a pentacyclic triterpene aglycone and one or more oligosaccharide chains. The primary challenges lie in the stereoselective construction of the aglycone and the subsequent glycosylation steps.

General strategies for assembling these molecules can be broadly categorized as either convergent or linear. scribd.com

Convergent Synthesis: This approach involves the separate synthesis of the aglycone and the full oligosaccharide chain, which are then coupled together in a late-stage glycosylation reaction. scribd.com This method is often more efficient for producing analogs, as different sugar chains or aglycones can be combined modularly. acs.org However, coupling large, complex fragments can be challenging and may result in lower yields.

Linear Synthesis: In this strategy, the sugar units are added sequentially to the aglycone. mdpi.com This stepwise glycosylation can offer better control over the stereochemistry of each glycosidic linkage, often utilizing the principle of neighboring group participation to ensure the desired anomeric configuration. mdpi.comresearchgate.net For instance, using an acyl protecting group at the C2-hydroxyl of a glycosyl donor typically ensures the formation of a 1,2-trans-glycosidic bond. researchgate.nettandfonline.com

A key step in any saponin synthesis is glycosylation . The formation of glycosidic bonds must be highly stereoselective to replicate the specific linkages found in nature (α or β). Common methods involve the use of glycosyl donors like trichloroacetimidates or thioglycosides, activated by a suitable promoter. mdpi.comresearchgate.net The choice of protecting groups for the hydroxyl functions on the sugar moieties and the aglycone is critical to prevent unwanted side reactions and to allow for selective deprotection in later steps. mdpi.com For example, benzyl (B1604629) groups are often used as permanent protecting groups, while acetyl or benzoyl groups serve as temporary protectors that can direct the stereochemical outcome of glycosylations. acs.orgmdpi.com

The synthesis of the aglycone itself often starts from readily available natural triterpenoids, such as oleanolic acid. acs.org This semisynthetic approach is generally more practical than a total synthesis from simple starting materials. Modifications to the core scaffold, such as the introduction of hydroxyl groups or other functionalities onto the D/E rings, present significant synthetic hurdles but are crucial for accessing a wider range of natural saponin structures. acs.org

Semisynthesis and Targeted Chemical Modification of Ardipusilloside II

Given the low natural abundance of many bioactive saponins, including potentially this compound, chemical synthesis and modification are essential for producing sufficient quantities for pharmacological studies and for exploring structure-activity relationships (SAR). tandfonline.com Semisynthesis, which starts from a readily available natural product, is a particularly powerful strategy. wikipedia.org

Chemical modification refers to the process of altering the chemical structure of a molecule to change its properties. wikipedia.org This can involve introducing new functional groups, altering existing ones, or changing the carbon skeleton. thieme-connect.commdpi.com These modifications can significantly impact the molecule's biological activity, solubility, and stability. frontiersin.orguzh.ch

Derivatization for Optimizing Biological Activities

Derivatization is the transformation of a chemical compound into a structurally related product, or derivative. niscpr.res.in For triterpenoid saponins like this compound, this is a key strategy for enhancing desired biological effects, such as anticancer or anti-inflammatory activity, and for mitigating undesirable properties. oncotarget.comnih.gov

Research into the derivatives of related compounds offers insights into potential strategies for this compound. For example, studies on other oleanane-type saponins have shown that modifications to both the aglycone and the sugar chains can dramatically influence cytotoxicity against cancer cell lines. nih.gov Key areas for derivatization include:

The Aglycone: Modifications to the oleanolic acid core, such as at the C-2, C-16, and C-28 positions, are known to affect biological activity. Introducing different functional groups can alter the molecule's interaction with biological targets.

The Oligosaccharide Chains: The type, number, and linkage of the sugar units are critical determinants of activity. It has been noted that some oleanane-type saponins with a specific α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl disaccharide at the C3 position exhibit significant antitumor activity. mdpi.com Modifying these sugar chains—by adding, removing, or changing sugar units—can fine-tune the compound's efficacy and specificity. nih.gov For instance, removing a glutarate bridge from cyclic bisdesmosides, a related class of saponins, was found to eliminate their cytotoxic activity, highlighting the structural importance of such features. acs.org

Esterification/Amidation: The carboxyl group at C-28 of the aglycone is a common site for modification. Creating ester or amide derivatives can alter the compound's polarity and cell permeability, potentially leading to enhanced anticancer activity.

The goal of such derivatization is often to create analogs with improved therapeutic indices—that is, a greater effect on cancer cells with less toxicity to normal cells. nih.govmdpi.com

Design and Synthesis of Analogs for SAR Exploration

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how specific structural features of a molecule contribute to its biological activity. researchgate.net By designing and synthesizing a series of analogs where specific parts of the molecule are systematically varied, researchers can build a model of the pharmacophore—the essential features required for bioactivity. mdpi.com

For this compound, an SAR exploration would involve synthesizing analogs with targeted modifications and evaluating their biological effects, such as cytotoxicity against various cancer cell lines. nih.govmdpi.com This process allows for the identification of which parts of the molecule are critical for its activity.

Key questions addressed in SAR studies include:

Which sugar residues are essential for activity?

What is the importance of the specific glycosidic linkages?

How do modifications to the triterpene skeleton affect potency and selectivity? nih.gov

Does the spatial arrangement of the functional groups influence the interaction with the biological target? mdpi.com

The data gathered from these studies are crucial for the rational design of new, more potent, and selective anticancer agents. nih.govnih.gov For example, if a particular hydroxyl group on a sugar is found to be crucial, efforts can be made to protect it or to introduce bioisosteric replacements. Conversely, if a part of the molecule is found to be non-essential or detrimental, it can be modified or removed to improve properties like solubility or reduce metabolic liability.

A hypothetical SAR study on this compound might generate data as shown in the table below, where different analogs are synthesized and tested for their inhibitory concentration (IC₅₀) against a cancer cell line.

| Compound | Modification from this compound | Cytotoxicity (IC₅₀ in µM) |

|---|---|---|

| This compound | Parent Compound | 5.2 |

| Analog A | Removal of terminal rhamnose | 25.8 |

| Analog B | Esterification of C-28 carboxyl | 3.1 |

| Analog C | Hydrolysis of all sugars (Aglycone only) | >100 |

| Analog D | Epimerization of C-3' hydroxyl on arabinose | 15.4 |

This table is a hypothetical representation for illustrative purposes.

Such systematic studies provide invaluable information, guiding the development of novel compounds with optimized therapeutic potential. mdpi.comnih.gov

Analytical Methodologies for Quantitative and Qualitative Assessment of Ardipusilloside Ii in Biological Matrices

Sample Preparation Techniques from Complex Biological Systems

Effective sample preparation is a critical initial step to isolate Ardipusilloside II from interfering endogenous substances in biological samples like plasma, urine, or tissue homogenates. The primary goals are to concentrate the analyte, remove matrix components that can suppress or enhance the analytical signal, and ensure the stability of the compound.

Liquid-Liquid Extraction (LLE) is a commonly employed technique for the extraction of triterpenoid (B12794562) saponins (B1172615) like this compound. This method partitions the analyte between two immiscible liquid phases. For instance, after spiking a plasma sample with an internal standard, LLE can be performed using an organic solvent such as ethyl acetate (B1210297). nih.gov This process effectively separates the analyte from proteins and other polar components of the biological matrix. A combination of plasma protein precipitation followed by LLE has also been utilized, where plasma is first treated with a precipitating agent like methanol (B129727), and the resulting supernatant undergoes extraction. mdpi.com

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE. In SPE, the sample is passed through a solid sorbent material that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. While specific SPE protocols for this compound are not detailed in the available literature, the general principles are widely applied for similar compounds, offering high recovery and clean extracts. kyushu-u.ac.jp

Protein Precipitation (PPT) is a simpler and faster method often used for sample preparation. nih.gov In this technique, a cold organic solvent, such as methanol or acetonitrile (B52724), is added to the plasma sample to denature and precipitate proteins. nih.govmdpi.com After centrifugation, the supernatant containing the analyte is collected for analysis. nih.gov While rapid, PPT may result in less clean extracts compared to LLE or SPE, potentially leading to more significant matrix effects. nih.gov

Table 1: Comparison of Extraction Protocols for Bioanalysis

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |

|---|---|---|---|

| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid sorbent | Precipitation of proteins by solvent/acid |

| Selectivity | Moderate | High | Low |

| Recovery | Generally good | High | Variable, can be lower |

| Cleanliness of Extract | Good | Excellent | Fair (risk of matrix effects) |

| Speed | Moderate | Can be time-consuming | Fast |

| Solvent Consumption | High | Low to Moderate | Moderate |

| Automation Potential | Moderate | High | High |

Derivatization involves chemically modifying the analyte to improve its chromatographic properties or enhance its detectability. For compounds that are unstable or lack a strong chromophore or ionizable group, derivatization can be crucial. In the case of certain unstable compounds, derivatization can form a stable product, preventing degradation during analysis. semanticscholar.org For example, a study on Houttuynine involved derivatization with 2, 4-dinitrophenylhydrazine to create a stable compound suitable for LC-MS/MS analysis. semanticscholar.org While this compound possesses functional groups amenable to mass spectrometric detection, derivatization could be explored to potentially improve sensitivity, although it is not a commonly reported strategy for this specific compound.

Advanced Separation and Detection Platforms

High-throughput and sensitive analytical platforms are necessary for the reliable quantification of this compound and the identification of its metabolites in biological fluids.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. nih.gov This technique offers exceptional selectivity, sensitivity, and speed.

Ultra-Performance Liquid Chromatography (UPLC) , a form of high-performance liquid chromatography (HPLC), utilizes smaller particle-size columns to achieve higher resolution, faster analysis times, and improved sensitivity. science.gov UPLC systems, when coupled with tandem mass spectrometry (UPLC-MS/MS), provide a powerful tool for bioanalysis. For saponins, separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and water, often with additives like formic acid to improve ionization. nih.govresearchgate.net

Triple Quadrupole Mass Spectrometry (QQQ-MS) is the most common mass analyzer used for quantitative bioanalysis due to its ability to operate in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, the first quadrupole selects the precursor ion (the protonated or deprotonated molecule of this compound), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion for detection. This process provides very high specificity and sensitivity, minimizing interference from the biological matrix. nih.gov For related saponins, electrospray ionization (ESI) in either positive or negative mode is typically used. science.govresearchgate.net

A study on a similar triterpenoid saponin (B1150181), pedunculoside, utilized an LC-MS/MS method with positive ion electrospray ionization in MRM mode. The assay demonstrated good linearity over a specific concentration range with a low limit of quantification (0.60 ng/mL). nih.govresearchgate.net Such methods are directly applicable to the analysis of this compound.

While LC-MS/MS is excellent for quantification and initial structural elucidation based on fragmentation patterns, unambiguous identification of novel metabolites often requires more detailed structural information. This is where the coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy becomes invaluable. researchgate.net HPLC-NMR allows for the separation of metabolites from a biological sample, followed by their direct analysis by NMR to obtain detailed structural data. benthamscience.com

A study on the biotransformation of the related compound Ardipusilloside-I by human intestinal bacteria successfully used this approach. nih.gov After detecting metabolites using UHPLC-MS/MS, the major metabolites were isolated and their structures were definitively identified using HPLC-NMR. nih.gov This confirmed that the primary metabolic pathway was deglycosylation, involving the stepwise cleavage of sugar moieties. nih.gov The application of 1D (¹H-NMR, ¹³C-NMR) and 2D NMR techniques is essential in this process for complete structural assignment. researchgate.netbenthamscience.com

Method Validation Parameters for Bioanalytical Assays

To ensure the reliability and accuracy of a bioanalytical method, it must be rigorously validated according to guidelines from regulatory agencies like the FDA or ICH. mdpi.comnih.gov Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from multiple sources.

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. A calibration curve is generated, and the correlation coefficient (r²) should typically be ≥ 0.99. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated at multiple quality control (QC) concentrations (low, medium, and high) on the same day (intra-day) and on different days (inter-day). Acceptance criteria are often within ±15% (or ±20% at the LLOQ) of the nominal value. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. mdpi.com

Recovery: The efficiency of the extraction procedure. It is determined by comparing the analytical response of an extracted sample to that of an unextracted standard at the same concentration. nih.gov

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.

Stability: The stability of the analyte in the biological matrix under various conditions, including short-term storage, long-term storage, and freeze-thaw cycles. mdpi.com

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criterion |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Intra- and Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Stability (Short-term, Long-term, Freeze-thaw) | Analyte concentration within ±15% of initial |

| Recovery | Should be consistent, precise, and reproducible |

Selectivity and Specificity Considerations

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of this compound analysis in biological matrices, this includes endogenous substances, metabolites, and other co-administered drugs.

To establish selectivity, blank biological matrix samples from at least six different sources are analyzed to investigate potential interferences at the retention time of this compound and the internal standard (IS). The chromatograms of the blank samples are compared with those of spiked samples at the lower limit of quantification (LLOQ). The absence of any significant interfering peaks at the respective retention times indicates the selectivity of the method.

Specificity is typically confirmed using tandem mass spectrometry (MS/MS). The detection of this compound is based on multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. The unique precursor-to-product ion transition for this compound provides a high degree of specificity, minimizing the likelihood of false-positive results from other compounds in the matrix.

Linearity and Calibration Range Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the analyte.

The calibration curve is typically prepared by spiking the biological matrix with known concentrations of this compound. A minimum of six to eight non-zero concentrations are used to establish the curve. The relationship between concentration and response is then evaluated using a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the range.

The acceptance criterion for the calibration curve is a correlation coefficient (r²) of ≥ 0.99. Additionally, the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values, except for the LLOQ, where it should be within ±20%.

Table 1: Illustrative Calibration Curve Data for this compound

| Nominal Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | Deviation (%) |

| 1.0 | 0.95 | -5.0 |

| 2.5 | 2.6 | 4.0 |

| 5.0 | 5.1 | 2.0 |

| 10.0 | 9.8 | -2.0 |

| 25.0 | 25.5 | 2.0 |

| 50.0 | 48.9 | -2.2 |

| 100.0 | 102.1 | 2.1 |

| 200.0 | 197.6 | -1.2 |

Note: This table presents hypothetical data for illustrative purposes.

Assessment of Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Both intra-day and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels: low, medium, and high. For each concentration, a set number of replicates (typically five or six) are analyzed on the same day for intra-day assessment and on three different days for inter-day assessment.

The precision is expressed as the relative standard deviation (RSD %), while accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration. The acceptance criteria are typically an RSD of ≤15% and an accuracy within 85-115% of the nominal values.

Table 2: Illustrative Intra-day and Inter-day Precision and Accuracy for this compound

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=6) | Precision (RSD %) | Accuracy (%) |

| Intra-day | |||

| 2.0 (Low QC) | 2.08 ± 0.12 | 5.8 | 104.0 |

| 20.0 (Medium QC) | 19.5 ± 0.88 | 4.5 | 97.5 |

| 160.0 (High QC) | 164.8 ± 7.25 | 4.4 | 103.0 |

| Inter-day | |||

| 2.0 (Low QC) | 2.12 ± 0.15 | 7.1 | 106.0 |

| 20.0 (Medium QC) | 19.1 ± 1.05 | 5.5 | 95.5 |

| 160.0 (High QC) | 166.4 ± 9.15 | 5.5 | 104.0 |

Note: This table presents hypothetical data for illustrative purposes.

Evaluation of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOQ is often established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (within ±20% of the nominal value) and precision (RSD ≤ 20%). The signal-to-noise ratio (S/N) is also a common method for estimation, where the LOQ is typically defined as an S/N ratio of 10:1.

The LOD is generally determined as the concentration that yields an S/N ratio of 3:1. While not a reportable quantitative value, the LOD is an important parameter for understanding the sensitivity of the analytical method.

Table 3: Illustrative LOD and LOQ for this compound

| Parameter | Method | Value (ng/mL) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) & Precision/Accuracy | 1.0 |

Note: This table presents hypothetical data for illustrative purposes.

Q & A

Q. How should ethical concerns be addressed when using this compound in animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.